For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of (-)-Dihydrocarveol
Executive Summary
(-)-Dihydrocarveol is a naturally occurring p-menthane (B155814) monoterpenoid, a class of organic compounds known for their aromatic properties and diverse biological activities. As a volatile oil component and plant metabolite, it has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries, including its roles as an acaricide and anti-inflammatory agent.[1][2][3] This document provides a comprehensive overview of the natural sources of (-)-Dihydrocarveol, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and visualizations of relevant biochemical and experimental pathways.
Natural Occurrence of (-)-Dihydrocarveol
(-)-Dihydrocarveol and its stereoisomers are found as constituents of the essential oils of numerous plant species. The primary sources belong to the Lamiaceae (mint) family, though it is also present in other families.
Primary Natural Sources:
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Genus Mentha (Mint): This is the most significant and widely reported source. Various species of mint contain dihydrocarveol (B1210190), often as part of a complex mixture of monoterpenoids.[4] Key species include:
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Caraway (Carum carvi): The essential oil of caraway is another frequently cited source of dihydrocarveol.[1][8][9]
Secondary and Other Reported Sources:
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Genus Litsea: While this genus is a rich source of essential oils, the presence of dihydrocarveol is less predominant than in Mentha.[10][11]
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Other Plants: The compound has also been identified in:
Quantitative Analysis of Dihydrocarveol in Natural Sources
The concentration of dihydrocarveol in essential oils is highly variable, depending on the plant species, chemotype, geographical origin, harvest time, and extraction method.[4][6] The data below, compiled from various studies, illustrates this variability. Note that many analyses identify isomers without specifying the exact stereoisomer, such as (-)-dihydrocarveol.
| Plant Source (Species) | Plant Part / Oil Type | Dihydrocarveol Isomer(s) | Concentration (% of Essential Oil) | Reference(s) |
| Mentha spicata | Essential Oil | cis-Dihydrocarveol | 1.43% | [2] |
| Mentha suaveolens | Whole Plant | Dihydrocarveol (neo) | 0.03% | [6] |
| Mentha suaveolens | Whole Plant | Dihydrocarveol (Trans) | 0.08% | [6] |
| Mentha longifolia (Accession 1) | Aerial Parts | cis-Dihydrocarveol | 16.03% | [7] |
| Mentha spp. (General) | Essential Oil | Dihydrocarveol | 0 - 12.33% | [4] |
| Peppermint (Mentha × piperita) | Oil (CO2 Extract) | Dihydrocarveol | 0.20% | [9] |
| Rosemary (Rosmarinus officinalis) | Oil (CO2 Extract) | Dihydrocarveol | 0.39% | [9] |
| Spanish Wormseed Oil | Essential Oil | Dihydrocarveol | 0.71% - 9.5% | [9] |
Experimental Protocols
The extraction and analysis of (-)-Dihydrocarveol from plant matrices typically involve hydrodistillation followed by chromatographic separation and spectroscopic identification.
Protocol 1: Extraction of Essential Oil via Hydrodistillation
This protocol describes a standard laboratory procedure for extracting essential oils from plant material, such as Mentha spicata leaves, using a Clevenger-type apparatus.
Objective: To isolate the volatile essential oil fraction from fresh or dried plant material.
Materials and Equipment:
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Fresh or air-dried aerial parts of the plant (e.g., 500 g of Mentha spicata)
-
Clevenger-type hydrodistillation apparatus
-
2000 mL round-bottom flask
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Chop the fresh plant material into small pieces (approx. 2-3 cm) to increase the surface area for efficient oil extraction. If using dried material, coarse grinding is sufficient.
-
Apparatus Setup: Place the prepared plant material into the 2000 mL round-bottom flask. Add a sufficient volume of distilled water to fully immerse the material (approx. 1500 mL).
-
Hydrodistillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. Bring the water to a rolling boil.
-
Extraction Process: Allow the distillation to proceed for 3-4 hours. The steam and volatilized essential oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the hydrosol (aqueous phase).
-
Oil Collection: After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully drain the aqueous layer from the collection tube and collect the essential oil.
-
Drying and Storage: Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15 minutes. Decant the dried oil into a clean, amber glass vial.
-
Yield Calculation: Weigh the final oil product and calculate the yield as a percentage of the initial weight of the plant material (% w/w).
-
Storage: Store the essential oil at 4°C in a dark, airtight container to prevent degradation.
Protocol 2: GC-MS Analysis for Identification and Quantification
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of (-)-Dihydrocarveol in the extracted essential oil.[13][14]
Objective: To separate, identify, and quantify the chemical constituents of the essential oil, specifically targeting (-)-Dihydrocarveol.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Essential oil sample (from Protocol 4.1)
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
(-)-Dihydrocarveol analytical standard
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1% solution (v/v) of the essential oil in the chosen solvent (e.g., 10 µL of oil in 990 µL of hexane).
-
GC-MS Instrument Setup:
-
Injector: Set to split mode (e.g., split ratio 50:1). Set the injector temperature to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/minute.
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 40-500 amu.
-
-
-
Analysis: Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Component Identification (Qualitative):
-
Compare the mass spectrum of each eluted peak with the spectra in a standard reference library (e.g., NIST, Wiley).
-
Calculate the Arithmetic Index (AI) or Retention Index (RI) for each component relative to a homologous series of n-alkanes (C8-C20) analyzed under the same conditions.
-
Confirm the identity of (-)-Dihydrocarveol by comparing its mass spectrum and retention time with that of a pure analytical standard.
-
-
Quantification (Quantitative):
-
The relative percentage of each component is calculated by integrating the peak area in the total ion chromatogram (TIC) and assuming a uniform response factor for all components (Area Percent Method).
-
For absolute quantification, a calibration curve should be prepared using the (-)-Dihydrocarveol analytical standard at various concentrations.
-
Visualizations: Pathways and Workflows
Biosynthetic Pathway of p-Menthane Monoterpenoids
The biosynthesis of (-)-Dihydrocarveol is part of the broader terpene synthesis pathway in plants. It begins with geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. While the exact enzymatic steps to all isomers of dihydrocarveol are not fully elucidated in all species, the pathway generally proceeds through the cyclization of GPP to limonene, followed by a series of hydroxylation and reduction steps.[5]
References
- 1. guidechem.com [guidechem.com]
- 2. (-)-Dihydrocarveol | CAS:20549-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. 2-Methyl-5-(1-methylethenyl)cyclohexanol | C10H18O | CID 12072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrocarveol: Significance and symbolism [wisdomlib.org]
- 5. Menthol - Wikipedia [en.wikipedia.org]
- 6. Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreverest.net [foreverest.net]
- 9. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | C10H18O | CID 443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Study on the quantitative and qualitative diversity of essential oil in four wild Salvia spp. in Kashan region [ijmapr.areeo.ac.ir]
- 14. mdpi.com [mdpi.com]
